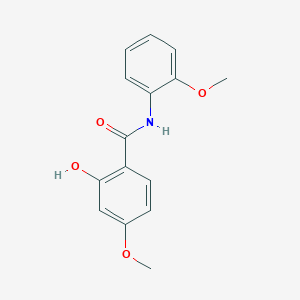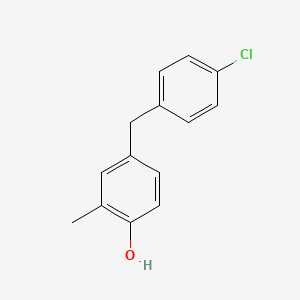
4-(4-Chlorobenzyl)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorobenzyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by a benzyl group substituted with a chlorine atom at the para position and a methyl group at the ortho position relative to the hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobenzyl)-2-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chlorobenzyl chloride with 2-methylphenol. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Chlorobenzyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or thiourea are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or chlorinated phenols.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-Chlorobenzyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorobenzyl)-2-methylphenol involves its interaction with specific molecular targets. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit key enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects .
Comparación Con Compuestos Similares
4-Chlorobenzyl chloride: A precursor in the synthesis of 4-(4-Chlorobenzyl)-2-methylphenol.
4-Chlorobenzaldehyde: Another chlorinated benzyl derivative with different chemical properties.
4-Chlorobenzyl alcohol: A related compound with a hydroxyl group instead of a phenol group
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group with a chlorinated benzyl group makes it particularly effective in certain applications, such as antimicrobial agents and chemical intermediates .
Propiedades
Número CAS |
6279-21-6 |
|---|---|
Fórmula molecular |
C14H13ClO |
Peso molecular |
232.70 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C14H13ClO/c1-10-8-12(4-7-14(10)16)9-11-2-5-13(15)6-3-11/h2-8,16H,9H2,1H3 |
Clave InChI |
PCTUCOKXCPDLTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CC2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-chloropyrazin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13886144.png)
![Ethyl 2-(2-methylsulfanyl-5-oxopyrido[4,3-d]pyrimidin-6-yl)acetate](/img/structure/B13886150.png)

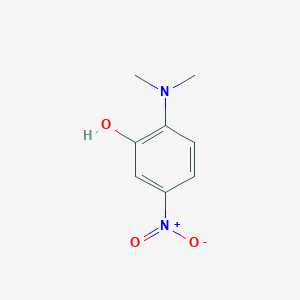
![(2,4,5-Trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13886173.png)
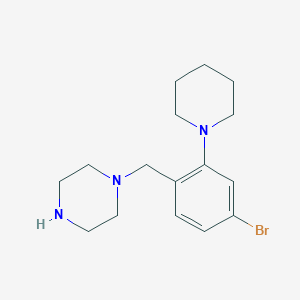
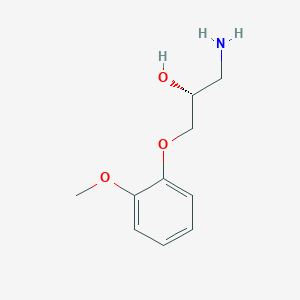
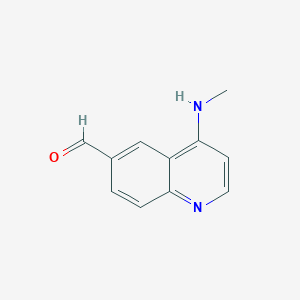
![Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13886192.png)

![4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13886208.png)
![Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13886218.png)
![1-[1-(Hydroxymethyl)cyclopropyl]ethanol](/img/structure/B13886220.png)
